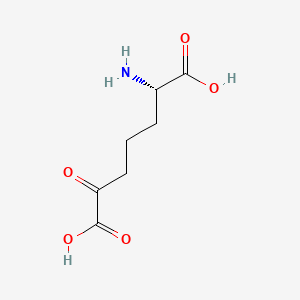(S)-2-amino-6-oxopimelic acid
CAS No.: 75650-93-0
Cat. No.: VC7998932
Molecular Formula: C7H11NO5
Molecular Weight: 189.17 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 75650-93-0 |
|---|---|
| Molecular Formula | C7H11NO5 |
| Molecular Weight | 189.17 g/mol |
| IUPAC Name | (2S)-2-amino-6-oxoheptanedioic acid |
| Standard InChI | InChI=1S/C7H11NO5/c8-4(6(10)11)2-1-3-5(9)7(12)13/h4H,1-3,8H2,(H,10,11)(H,12,13)/t4-/m0/s1 |
| Standard InChI Key | UKCSFKLWNHUBDY-BYPYZUCNSA-N |
| Isomeric SMILES | C(C[C@@H](C(=O)O)N)CC(=O)C(=O)O |
| SMILES | C(CC(C(=O)O)N)CC(=O)C(=O)O |
| Canonical SMILES | C(CC(C(=O)O)N)CC(=O)C(=O)O |
Introduction
Chemical Identity and Structural Features
Molecular Characteristics
(S)-2-Amino-6-oxopimelic acid is characterized by the molecular formula C₇H₁₁NO₅ and a molecular weight of 189.17 g/mol . Its IUPAC name, (2S)-2-amino-6-oxoheptanedioic acid, reflects its stereochemistry and functional groups:
-
A chiral center at the second carbon (S-configuration).
-
Two carboxylic acid groups at positions 1 and 7.
-
A ketone group at position 6.
The compound’s 2D and 3D structural depictions (Figure 1) highlight its planar carboxylate moieties and tetrahedral geometry around the chiral center .
Table 1: Key Identifiers and Synonyms
| Identifier | Value |
|---|---|
| CAS Registry Number | 75650-93-0 |
| PubChem CID | 194695 |
| KEGG ID | C03871 |
| SMILES | C(CC@@HN)CC(=O)C(=O)O |
| InChIKey | UKCSFKLWNHUBDY-BYPYZUCNSA-N |
Biological Significance
Role in Lysine Biosynthesis
(S)-2-Amino-6-oxopimelic acid is a postulated intermediate in the diaminopimelate (DAP) pathway, which synthesizes L-lysine in bacteria and plants . The enzyme N-succinyl-L,L-diaminopimelic acid desuccinylase (DapE) catalyzes the hydrolysis of N-succinyl-diaminopimelic acid to DAP and succinate. Structural studies of DapE from Neisseria meningitidis (PDB: 5UEJ) reveal sulfate ions mimicking substrate binding, suggesting that (S)-2-amino-6-oxopimelic acid may act as a transition-state analog inhibitor .
Analytical and Pharmacological Considerations
Spectroscopic Characterization
-
NMR: Predicted signals include a downfield-shifted ketone carbon (~208 ppm) and distinct carboxylic acid resonances (~170 ppm).
-
MS: ESI-MS in negative mode would likely show a deprotonated ion at m/z 188.1 [M–H]⁻ .
Pharmacokinetic Properties
While pharmacokinetic data for this compound are scarce, its dicarboxylic acid structure suggests low membrane permeability and reliance on active transport mechanisms. Modifications such as ester prodrugs could enhance bioavailability, as seen with related amino acid analogs .
Research Applications and Future Directions
Antimicrobial Development
Given its role in lysine biosynthesis—a pathway absent in humans—(S)-2-amino-6-oxopimelic acid is a promising target for species-specific antibiotics. Inhibitors of DapE or related enzymes could disrupt bacterial cell wall synthesis without affecting host metabolism .
Chemical Biology Tools
The compound’s chiral center and reactive groups enable its use in:
-
Peptide mimetics for protease inhibition.
-
Metal chelators in metalloenzyme studies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume